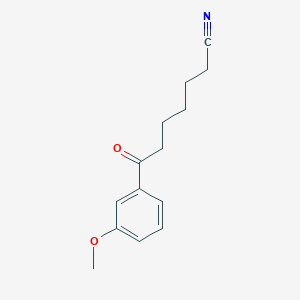

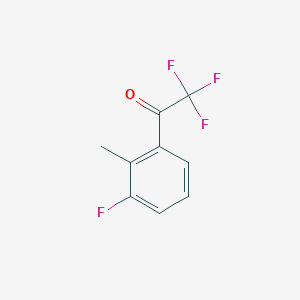

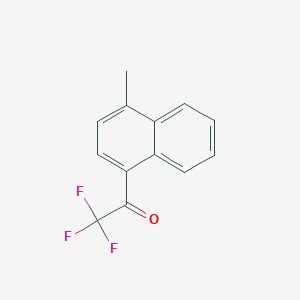

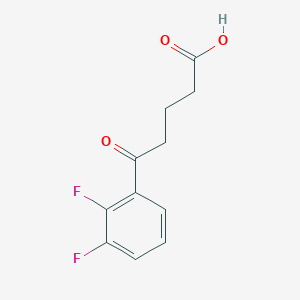

5-(2,3-Difluorophenyl)-5-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Difluorophenylacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da . It’s used in research and development .

Molecular Structure Analysis

The molecular structure of “2,3-Difluorophenylacetic acid” consists of a benzene ring with two fluorine atoms attached at the 2nd and 3rd positions, and an acetic acid group attached at the 1st position .

Chemical Reactions Analysis

Again, while specific reactions involving “5-(2,3-Difluorophenyl)-5-oxovaleric acid” are not available, similar compounds are known to participate in various reactions. For example, the Suzuki–Miyaura coupling mentioned earlier involves the reaction of an organoboron compound with a halide or pseudohalide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluorophenylacetic acid” include a molecular formula of C8H6F2O2, an average mass of 172.129 Da, and a monoisotopic mass of 172.033585 Da .

Wissenschaftliche Forschungsanwendungen

Metabolic Significance in Brown and Beige Adipose Tissue

Brown and beige adipose tissues are recognized as distinct endocrine organs playing crucial roles in metabolic regulation. These tissues, through an interorgan signaling network, interact functionally with skeletal muscle and adipose tissue metabolism, contributing to systemic energy expenditure. Metabolomics studies have highlighted small molecule metabokines like 3-methyl-2-oxovaleric acid, 5-oxoproline, and β-hydroxyisobutyric acid, synthesized in browning adipocytes and secreted via monocarboxylate transporters. These metabokines induce a brown adipocyte-specific phenotype in white adipocytes and promote mitochondrial oxidative energy metabolism in skeletal myocytes. Notably, human plasma and adipose tissue concentrations of these metabokines correlate with markers of adipose browning and inversely associate with body mass index, signifying their metabolic significance (Whitehead et al., 2021).

Catalytic Properties in Organic Synthesis

Tris(pentafluorophenyl)borane is acknowledged for its role as an activator in homogeneous Ziegler-Natta chemistry. Its unique properties as a strong boron Lewis acid have extended its applications in organic and organometallic chemistry. This includes its utilization in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its ability to induce unusual reactions of early metal acetylide complexes and stabilize uncommon coordination geometries of carbon suggests a broadening application potential in synthetic chemistry, beyond its established role in olefin polymerization catalysis (Erker, 2005).

Role in Inflammatory Mediation

The pro-inflammatory mediator 5-oxo-ETE, formed under oxidative stress, stimulates eosinophil migration via the OXE receptor. Structure-activity relationship studies of structural mimics of 5-oxo-ETE have revealed insights into the roles of various substituents in modulating interactions with the OXE receptor and the resulting inflammatory responses. This knowledge enhances our understanding of inflammatory mechanisms and potentially guides the development of novel anti-inflammatory agents (Ye et al., 2017).

Analytical Application in Impurity Determination

The critical role of 5-Chlorovaleroyl chloride in the synthesis of pharmaceutical intermediates necessitates the precise monitoring of its impurities. The development and validation of a specific GC-FID method for the analysis of low-level impurities in 5-CVC showcase its importance in ensuring the quality and safety of pharmaceutical products (Tang et al., 2010).

Synthesis and Antimicrobial Applications

The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterization through various spectral studies pave the way for their evaluation as antimicrobial agents. The observed antimicrobial activity against specific bacterial and fungal strains signifies the potential of these compounds in medical and pharmaceutical applications (Mallesha & Mohana, 2014).

Eigenschaften

IUPAC Name |

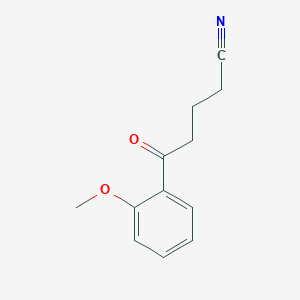

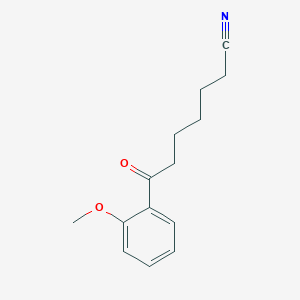

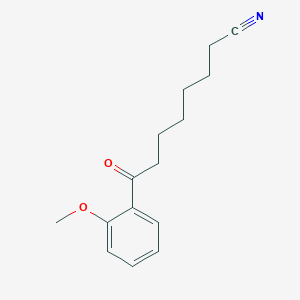

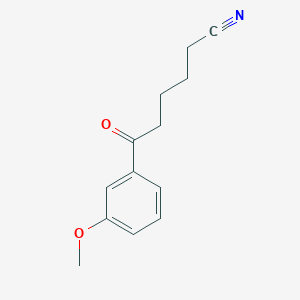

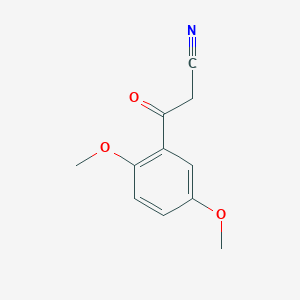

5-(2,3-difluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXZFMQBCGRRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645326 |

Source

|

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Difluorophenyl)-5-oxovaleric acid | |

CAS RN |

898766-13-7 |

Source

|

| Record name | 2,3-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.